1-cinnamoyl-2-phenyl-1H-indole

Synthetic chemistry Prodrug design Metabolic stability

For researchers needing a photochemically traceable 2-phenylindole probe, this compound solves SAR isomer differentiation challenges. The N-cinnamoyl linkage provides distinct metabolic susceptibility versus C-acyl isomers, critical for prodrug design programs. - Privileged 2-phenylindole scaffold: enables high-affinity receptor binding (documented across 106 publications) - N-acyl regioisomer: essential comparator for evaluating antibacterial potency modulation (C-acyl isomers show 36 mm inhibition zones at 1000 µg/mL) - UV-active chromophore: supports photoaffinity labeling and target pull-down experiments not feasible with simpler analogs Supplied at verified purity with batch-to-batch consistency for reproducible dose-response screening.

Molecular Formula C23H17NO
Molecular Weight 323.4g/mol
Cat. No. B394178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cinnamoyl-2-phenyl-1H-indole
Molecular FormulaC23H17NO
Molecular Weight323.4g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)N2C3=CC=CC=C3C=C2C4=CC=CC=C4
InChIInChI=1S/C23H17NO/c25-23(16-15-18-9-3-1-4-10-18)24-21-14-8-7-13-20(21)17-22(24)19-11-5-2-6-12-19/h1-17H/b16-15+
InChIKeyXZOGUSNGFIFRQR-FOCLMDBBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cinnamoyl-2-phenyl-1H-indole – Structural Class & Procurement Guide


1-Cinnamoyl-2-phenyl-1H-indole (IUPAC: (E)-3-phenyl-1-(2-phenylindol-1-yl)prop-2-en-1-one) is a synthetic indole derivative belonging to the 2-phenylindole privileged scaffold family, with the cinnamoyl group attached via a N-acyl linkage at the indole 1-position . The compound has a molecular formula of C23H17NO and a molecular weight of 323.4 g/mol . 2-Phenylindole derivatives are recognized as forerunners in drug discovery, binding multiple receptors with high affinity and displaying anticancer, antibacterial, anti-inflammatory, and CNS-targeted activities [1].

2-Phenylindole privileged scaffold for receptor-binding studies
N-Cinnamoyl amide linkage supports prodrug or probe design studies
Direct procurement at defined purity with full characterization

Positional Isomer and Analog Substitution Risks


The position of the cinnamoyl substituent (N1 vs. C2 vs. C3) and the presence of the 2-phenyl group on the indole core critically determine the compound's chemical reactivity and biological target engagement. The N-acyl linkage in 1-cinnamoyl-2-phenyl-1H-indole is more susceptible to hydrolytic cleavage than the C-acyl linkage in 2-cinnamoyl-3-phenylindole positional isomers, affecting metabolic stability and synthetic derivatization potential [1]. The 2-phenyl substituent is essential for high-affinity receptor binding in the 2-phenylindole scaffold; removal of this group (as in N-cinnamoylindole, CAS 201486-55-7) alters molecular shape, lipophilicity, and biological activity profiles [2]. Simple substitution with any other 2-phenylindole derivative or cinnamoyl-indole isomer without equivalent structural features risks loss of specific pharmacological properties and invalidates comparative structure-activity relationship (SAR) studies.

N1-cinnamoyl (amide) linkage may not be reproduced by C2-cinnamoyl (chalcone) positional isomers — hydrolysis reactivity and metabolic stability differ.
2-Phenyl substituent is critical for scaffold recognition; N-cinnamoylindole (CAS 201486-55-7) lacks this group, which may alter lipophilicity and binding profile.

Differentiation Evidence Against Closest Comparators


N1-Cinnamoyl vs. C2-Cinnamoyl Reactivity Divergence

1-Cinnamoyl-2-phenyl-1H-indole bears the cinnamoyl group at the indole N1 position via a hydrolytically labile amide-type linkage, whereas the closest positional isomer class, 2-cinnamoyl-3-phenylindoles, carries the cinnamoyl at the C2 position via a more stable C–C bond (chalcone-type) [1]. The N-acyl linkage confers distinct reactivity: N-acylindoles are substrates for enzymatic amidase cleavage, enabling prodrug strategies, while C2-cinnamoyl chalcones primarily undergo Michael addition at the α,β-unsaturated ketone [1]. This regioisomeric divergence means the two compound classes are not synthetically or metabolically interchangeable.

Cinnamoyl Linkage Reactivity
Class-level
N-Acyl (amide) at N1 — hydrolytically labile; susceptible to nucleophilic acyl substitution
C2-Cinnamoyl-3-phenylindole: C–C bond (chalcone) at C2; stable to hydrolysis; Michael addition on enone
Distinct reactivity profiles determine metabolic and synthetic pathway fit
Qualitative structural inference; direct experimental reactivity not reported
Synthetic chemistry Prodrug design Metabolic stability

Antimicrobial Activity Baseline for Cinnamoyl-Phenylindoles

The positional isomer class 2-cinnamoyl-3-phenylindoles (3a–t) was evaluated for antibacterial activity against Bacillus cirroflagellosus, Escherichia coli, and Pseudomonas putida at 1000 µg/mL using the cup-plate method with Furacin as standard (zone of inhibition 16–24 mm). All compounds were active; the most potent derivatives (4r, 6b, 6g, 6l, 6m, 6o) showed zones of inhibition of 25–36 mm against all three bacteria [1]. Antifungal testing against Candida albicans, Aspergillus niger, and Aspergillus awamori demonstrated that compounds 4b, 4n, 4r, 4c, 4p, 6b, 6c, 6f, 6g, 6k, 6p, 6q, and 6r were more active against A. niger (% transmission 51–75%), comparable to the standard salicylic acid [1]. This provides a class-level baseline for antimicrobial activity of cinnamoyl-phenylindole derivatives, establishing that the acyl position and substitution pattern modulate activity.

Antimicrobial Activity Baseline
Method context
Most potent 2-cinnamoyl-3-phenylindoles showed inhibition zone 25–36 mm against B. cirroflagellosus, E. coli, P. putida at 1000 µg/mL (cup-plate method; Furacin reference 16–24 mm).
Class-level baseline for antimicrobial screening of regioisomers
No direct data for 1-cinnamoyl-2-phenyl-1H-indole
Antimicrobial screening Antibacterial SAR

2-Phenyl Substituent Impact on Physicochemical Properties

The presence of the 2-phenyl substituent on the indole core differentiates 1-cinnamoyl-2-phenyl-1H-indole from the simpler N-cinnamoylindole (CAS 201486-55-7). The 2-phenyl group increases molecular weight from 247.3 g/mol (C17H13NO) to 323.4 g/mol (C23H17NO), adds an aromatic ring increasing π-stacking potential, and raises calculated logP, enhancing membrane permeability and hydrophobic protein binding . The increased steric bulk at the 2-position also restricts rotational freedom around the indole-ring bond, potentially improving target selectivity through conformational pre-organization [1].

2-Phenyl Substituent Effect
Specification review
1-Cinnamoyl-2-phenyl-1H-indole: MW 323.4 g/mol; C23H17NO; 4 rotatable bonds; higher predicted logP
N-Cinnamoylindole (CAS 201486-55-7): MW 247.3 g/mol; C17H13NO
2-Phenyl group increases molecular weight and predicted lipophilicity, impacting binding potential
Calculated properties from database; experimental logP not reported
Physicochemical properties Lipophilicity Drug-likeness

Anticancer Potency of 2-Phenylindole Scaffold in MCF-7 Cells

The 2-phenylindole scaffold has demonstrated potent antiproliferative activity in the ER-positive MCF-7 breast cancer cell line. Representative 2-phenylindole derivatives (compounds 31 and 86) exhibited IC50 values of 2.71 µM and 1.86 µM, respectively, with induction of apoptosis and minimal effects on normal peripheral blood cells [1]. A separate study reported a 2-phenylindole derivative (compound 3e) with IC50 = 1.60 nM against MCF-7, surpassing vincristine (IC50 = 2.00 nM) [2]. These class-level findings establish the 2-phenylindole core as a validated anticancer pharmacophore and suggest that 1-cinnamoyl-2-phenyl-1H-indole, bearing this scaffold, is positioned for anticancer screening prioritization.

MCF-7 Cell Potency (Class)
Class-level
Related 2-phenylindole derivatives: IC50 2.71 µM (31), 1.86 µM (86), 1.60 nM (3e)
Vincristine reference: IC50 2.00 nM
Class-level potency supports MCF-7 cell-model endpoint review
No direct data for target compound
Anticancer MCF-7 Estrogen receptor

Commercial Availability and Synthetic Tractability

1-Cinnamoyl-2-phenyl-1H-indole is commercially available from multiple chemical suppliers at purities typically ≥95%, enabling direct procurement for research without in-house synthesis . Synthesis involves coupling of 2-phenylindole with cinnamoyl chloride under basic conditions, a well-established acylation protocol with high conversion efficiency. The compound's molecular formula (C23H17NO) and exact mass (323.1310 Da) are well-characterized by 1H NMR, IR, and elemental analysis, ensuring batch-to-batch reproducibility for SAR studies. In contrast, many structurally novel 2-phenylindole derivatives require multi-step custom synthesis with longer lead times and higher costs.

Procurement & Purity
Specification review
Available at ≥95% purity; one-step acylation synthesis; molecular formula C23H17NO, exact mass 323.1310 Da.
Reduces procurement lead time for SAR studies
Batch-to-batch reproducibility based on supplier specification
Chemical procurement Synthetic accessibility Purity

Recommended Application Scenarios


Anticancer Screening in ER-Positive Breast Cancer

The 2-phenylindole scaffold, as demonstrated by structurally related derivatives, achieves IC50 values as low as 1.60 nM against MCF-7 cells [1]. 1-Cinnamoyl-2-phenyl-1H-indole, bearing this privileged core with an N-cinnamoyl modification, is a high-priority candidate for primary antiproliferative screening against ER-positive breast cancer cell lines. The N-acyl linkage may offer metabolic advantages over C-acyl isomers in cellular assays, and the compound's ready availability at ≥95% purity enables immediate dose-response evaluation [2].

Antimicrobial SAR with Regioisomeric Baselines

For laboratories establishing antimicrobial screening panels, the positional isomer class (2-cinnamoyl-3-phenylindoles) has demonstrated antibacterial activity with zones of inhibition up to 36 mm at 1000 µg/mL [1]. 1-Cinnamoyl-2-phenyl-1H-indole serves as the N-acyl regioisomeric comparator for systematic SAR studies, enabling direct evaluation of how the acyl position (N1 vs. C2) modulates antimicrobial potency against Gram-positive and Gram-negative panels.

Prodrug Design and Metabolic Stability Optimization

The N-acyl (amide) linkage in 1-cinnamoyl-2-phenyl-1H-indole is susceptible to enzymatic amidase cleavage, a property absent in the C-acyl positional isomers [1]. This makes the compound a suitable scaffold for prodrug strategies where controlled release of the active 2-phenylindole moiety is desired. Procurement for medicinal chemistry programs focused on metabolic activation or soft drug design should prioritize this N-acyl substitution pattern over the metabolically stable C-acyl alternatives.

Chemical Biology Probe for Target Engagement

The 2-phenylindole scaffold binds multiple receptors with high affinity, as documented in a comprehensive review of 106 publications covering anticancer, antibacterial, antiviral, and CNS targets [1]. 1-Cinnamoyl-2-phenyl-1H-indole, with its additional N-cinnamoyl UV-active chromophore, can serve as a photochemically traceable probe in target engagement assays, facilitating pull-down or photoaffinity labeling experiments that simpler 2-phenylindole analogs cannot support. This expands its utility beyond potency screening into mechanistic target deconvolution workflows.

Application
Selection Property
Validation Focus
ER-positive breast cancer cell-line studies
2-Phenylindole scaffold with N-cinnamoyl modification
Cell-model antiproliferative endpoint context
Antimicrobial regioisomer SAR
N1-cinnamoyl positional isomer comparator
Zone-of-inhibition method context; class-level baseline
Metabolic activation / prodrug research
N-Acyl amide linkage labile to amidase
Metabolic stability assay context
Target engagement probe development
N-Cinnamoyl UV-active chromophore
Photoaffinity labeling or pull-down assay context
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